

# "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate molecular formula and weight"

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## Compound of Interest

Compound Name:	Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Cat. No.:	B1453853

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An In-depth Technical Guide to **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**

## Abstract

**Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents. This technical guide provides a comprehensive overview of its core molecular identity, including its structure, tautomeric nature, molecular formula, and weight. Furthermore, a proposed, logically-derived synthesis protocol is detailed, alongside methodologies for purification and characterization. The document concludes with an exploration of its potential applications as a versatile synthetic intermediate in drug discovery and materials science, supported by an analysis of its chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.

## Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental structure and properties. This section elucidates the identity of **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**.

## Chemical Structure and Tautomerism

**Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** possesses a quinoline heterocyclic system substituted with a bromine atom, a hydroxyl group, and a methyl carboxylate group. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone (or 4-oxo) form. This keto-enol tautomerism is often solvent and pH-dependent, with the keto form generally being more stable in most conditions. This is reflected in its IUPAC name, which can be presented as either **methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** or methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate.<sup>[1]</sup> Understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data, such as NMR spectra.

Caption: Tautomeric equilibrium of the title compound.

## Physicochemical Data

The fundamental quantitative descriptors for **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** are summarized below. These values are essential for stoichiometric calculations in synthesis, as well as for analytical characterization, particularly through mass spectrometry.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO <sub>3</sub>	PubChem <sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	282.09 g/mol	PubChem, ChemicalBook <sup>[1]</sup> <sup>[2]</sup> <sup>[4]</sup>
Monoisotopic Mass	280.96876 Da	PubChem <sup>[2]</sup> <sup>[3]</sup>
CAS Number	145369-93-3	PubChem, ChemicalBook <sup>[1]</sup>
IUPAC Name	methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate	PubChem
Appearance	Solid (predicted)	CymitQuimica <sup>[5]</sup>

## Synthesis, Purification, and Characterization

While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The following sections propose a logical synthetic pathway based on established quinoline synthesis methodologies.

## Retrosynthetic Analysis and Strategy

A common and effective method for constructing the 4-hydroxyquinoline-2-carboxylate core is the Conrad-Limpach reaction or a variation thereof. The synthesis logically begins with a substituted aniline, in this case, 4-bromoaniline, which reacts with a  $\beta$ -ketoester equivalent to form an enamine intermediate, followed by thermal cyclization.



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Caption: High-level workflow for the proposed synthesis.

## Proposed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[\[6\]](#)[\[7\]](#)

### Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)fumarate

- In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
- Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.
- Allow the mixture to cool to room temperature. The resulting intermediate is often used directly in the next step without extensive purification.

### Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

- Transfer the crude product from Step 1 into a high-boiling point solvent, such as Dowtherm A or mineral oil (200 mL).
- Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to drive the thermal cyclization.
- Cool the reaction mixture overnight, allowing the product to precipitate.
- Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or chloroform to remove the high-boiling solvent.[\[8\]](#)

#### Step 3: Hydrolysis and Re-esterification (Optional but recommended for purity)

- The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[\[9\]](#)
- After hydrolysis, the reaction mixture is cooled and acidified with HCl to a pH of ~2, causing the 6-bromo-4-hydroxyquinoline-2-carboxylic acid to precipitate.
- The purified carboxylic acid is then esterified. Suspend the acid (0.1 mol) in methanol (200 mL) and add a catalytic amount of a strong acid like methanesulfonic acid or concentrated sulfuric acid.
- Reflux the mixture for 6-8 hours.[\[10\]](#)
- Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate solution. The final methyl ester product will precipitate.

## Purification and Characterization

- Purification: The final solid product is collected by filtration, washed with water, and then a small amount of cold methanol. It is then dried in a vacuum oven. Recrystallization from a suitable solvent like ethanol or a DMF/water mixture can be performed for higher purity.
- Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
  - $^1\text{H}$  NMR: To confirm the presence and connectivity of aromatic and methyl protons.

- Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound (M<sup>+</sup> and M+2 peaks in an approximate 1:1 ratio).
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and the quinolone, and the O-H/N-H stretches.

## Applications in Research and Drug Development

The utility of **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** lies in the reactivity of its functional groups, making it a versatile scaffold for building more complex molecules.

### A Versatile Synthetic Intermediate

The molecule possesses several reactive sites that can be selectively targeted for further chemical modification. This versatility makes it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Caption: Major sites of reactivity on the molecule.

- Bromine Atom (Site A): The bromine at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups.
- Ester Group (Site B): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in bioactive molecules.
- 4-Hydroxy Group (Site C): The hydroxyl group can be alkylated to form ethers or converted to a leaving group (e.g., a 4-chloroquinoline via POCl<sub>3</sub>) for subsequent nucleophilic substitution reactions.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**.

- Hazard Identification: According to data aggregated by PubChem, this compound is associated with the following hazard statements:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]
- Recommended Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and direct contact with skin and eyes.
  - Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

## Conclusion

**Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** is a well-defined chemical entity with the molecular formula  $C_{11}H_8BrNO_3$  and a molecular weight of 282.09 g/mol. Its true value is realized in its role as a multi-functional synthetic building block. The presence of three distinct, selectively addressable functional groups provides chemists with a powerful tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. A firm grasp of its properties, synthesis, and reactivity is paramount for its effective application in research and development.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)